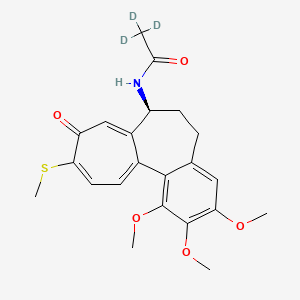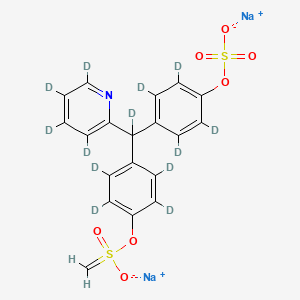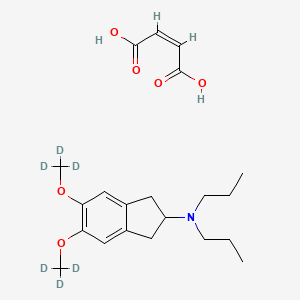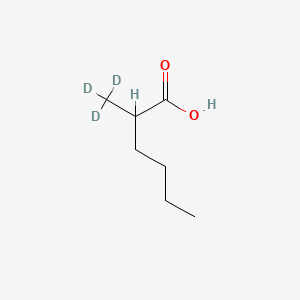
2-(Trideuteriomethyl)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trideuteriomethyl)hexanoic acid is a deuterated analog of 2-methylhexanoic acid, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in tracing studies and mechanistic investigations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trideuteriomethyl)hexanoic acid typically involves the deuteration of 2-methylhexanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange processes. The use of deuterium oxide (D₂O) as a deuterium source is also common in industrial settings. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.
化学反应分析
Types of Reactions: 2-(Trideuteriomethyl)hexanoic acid can undergo various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of acyl chlorides and other substituted derivatives.
科学研究应用
2-(Trideuteriomethyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
作用机制
The mechanism of action of 2-(Trideuteriomethyl)hexanoic acid is primarily related to its isotopic properties. The presence of deuterium atoms can alter the reaction kinetics and pathways due to the isotope effect. This can provide valuable insights into the molecular targets and pathways involved in various chemical and biological processes.
相似化合物的比较
2-Methylhexanoic acid: The non-deuterated analog of 2-(Trideuteriomethyl)hexanoic acid.
2-Ethylhexanoic acid: Another carboxylic acid with a similar structure but different alkyl substitution.
2-Methylheptanoic acid: A structurally similar compound with an additional carbon in the alkyl chain.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. This makes it particularly useful in studies requiring isotopic labeling and tracing, offering advantages over non-deuterated analogs in terms of sensitivity and specificity in analytical techniques.
属性
分子式 |
C7H14O2 |
|---|---|
分子量 |
133.20 g/mol |
IUPAC 名称 |
2-(trideuteriomethyl)hexanoic acid |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/i2D3 |
InChI 键 |
CVKMFSAVYPAZTQ-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CCCC)C(=O)O |
规范 SMILES |
CCCCC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
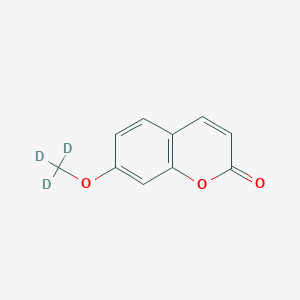
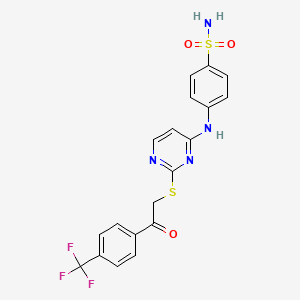
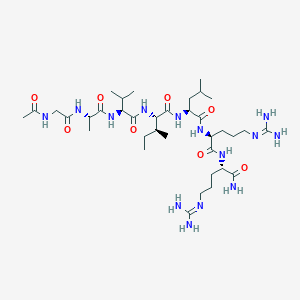
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)




![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
